SGC 707 is classified as an allosteric inhibitor within the broader category of epigenetic modulators, specifically targeting protein methyltransferases. Its selectivity is notable, exhibiting over 100-fold preference for PRMT3 compared to other methyltransferases and various non-epigenetic targets .
The synthesis of SGC 707 involved a series of strategic modifications to its molecular structure to enhance potency and selectivity. The process began with scaffold hopping and structure-guided design, focusing on optimizing both the left-hand side (LHS) and right-hand side (RHS) moieties of the compound. This led to the incorporation of an isoquinoline moiety in place of a benzothiadiazole group, alongside various substituents on the isoquinoline ring. The RHS underwent extensive modification with different amides, ketones, and bicyclic heterocycles to achieve the desired inhibitory profile .
SGC 707 has a complex molecular structure characterized by its unique arrangement of functional groups that facilitate its interaction with PRMT3. The compound features an isoquinoline ring system and an amide linkage that are critical for its binding affinity.
This structural configuration allows SGC 707 to engage PRMT3 effectively, inhibiting its methyltransferase activity through an allosteric mechanism .
SGC 707 primarily acts through noncompetitive inhibition regarding both substrate and cofactor concentrations. It has been shown to inhibit PRMT3-mediated methylation reactions in vitro, demonstrating significant potency with an IC₅₀ value of approximately 31 nM. The compound's interaction with PRMT3 involves key hydrogen bonding interactions that are crucial for its efficacy .
These assays confirm the strong binding affinity and allosteric nature of SGC 707's inhibition .
The mechanism by which SGC 707 inhibits PRMT3 involves allosteric modulation rather than direct competition with the substrate or cofactor. Upon binding, SGC 707 induces conformational changes in PRMT3 that reduce its catalytic activity.
SGC 707 exhibits several notable physical and chemical properties:
These properties make SGC 707 suitable for laboratory research applications involving epigenetic studies .
SGC 707 serves as a valuable tool in scientific research, particularly in studies focused on epigenetics and protein methylation. Its specific applications include:
The development of SGC 707 has significantly advanced our understanding of protein arginine methyltransferases and their implications in health and disease .
PRMT3 regulates multiple signaling cascades through substrate-specific methylation:
Table 1: Key Cellular Functions of PRMT3 and Associated Substrates
Cellular Process | PRMT3 Substrate | Biological Consequence |
---|---|---|
Ribosomal biogenesis | Ribosomal protein S2 (rpS2) | 40S subunit maturation |
Metabolic reprogramming | Lactate dehydrogenase A (LDHA) | Enhanced glycolysis in cancer |
Chromatin remodeling | Histone H4 (H4R3me2a) | Transcriptional activation |
Viral defense | cGAS/STING sensors | Suppressed interferon signaling |
Elevated PRMT3 expression drives pathogenesis in several cancers and developmental disorders:
Table 2: PRMT3 Dysregulation in Disease Models
Disease Context | Molecular Consequence | Functional Outcome |
---|---|---|
Hepatocellular carcinoma | HSP60 R446 methylation → oligomerization | Immune evasion via suppressed mtDNA leakage |
Acute myeloid leukemia | Global ADMA hypermethylation | Enhanced oxidative phosphorylation and proliferation |
Embryonic arrest | Loss of H4R3me2a marks | Transcriptional silencing of developmental genes |
HIV-1 latency | H4R3me2a at viral LTR | Chromatin accessibility for viral reactivation |
Orthosteric PRMT inhibitors compete with S-adenosylmethionine (SAM) or peptide substrates, often lacking selectivity due to conserved catalytic domains across methyltransferases. PRMT3’s unique C-terminal zinc-finger domain enabled the development of allosteric inhibitors like SGC 707, which:
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6